Pentafluorobenzyl propionate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl propanoate |
InChI |
InChI=1S/C10H7F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H2,1H3 |
InChI Key |
OSTITJFUUAETGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Pentafluorobenzyl Propionate and Analogous Esters
Alkylation Reactions Utilizing Pentafluorobenzyl Bromide (PFBBr) for Carboxylic Acid Esterification
The primary method for synthesizing pentafluorobenzyl propionate (B1217596) is the alkylation of the propionate anion with pentafluorobenzyl bromide. sigmaaldrich.comnih.gov This nucleophilic substitution reaction is a widely employed technique for converting carboxylic acids into their pentafluorobenzyl (PFB) esters. sigmaaldrich.com These derivatives are particularly valuable in gas chromatography (GC) applications, especially when coupled with an electron capture detector (ECD), due to the high electron-capturing ability of the polyfluorinated moiety, which significantly enhances detection sensitivity. sigmaaldrich.comsigmaaldrich.com
The reaction proceeds by deprotonation of the carboxylic acid (propionic acid) to form the carboxylate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of PFBBr and displacing the bromide ion to form the corresponding ester. This esterification is often performed under conditions that favor the formation of the carboxylate and facilitate the substitution reaction. sigmaaldrich.comnih.gov
Optimization of Reaction Conditions for Pentafluorobenzyl Ester Formation
The efficiency and completeness of the formation of pentafluorobenzyl propionate are highly dependent on several key reaction conditions. Careful optimization of these parameters is essential to maximize the yield of the desired ester and to ensure the reliability of analytical methods that rely on this derivatization. nih.govsigmaaldrich.com
The pH of the reaction medium plays a critical role in the esterification of propionic acid with PFBBr. The derivatization reaction requires the presence of the propionate anion, which is formed by the deprotonation of propionic acid. Therefore, the reaction is typically carried out under neutral to alkaline conditions to ensure a sufficient concentration of the nucleophilic carboxylate. sigmaaldrich.comnih.gov
Table 1: Effect of pH on the Stability of Pentafluorobenzyl Esters
| pH Level | Stability of PFB Esters |
|---|---|
| Low pH | Unstable nih.gov |
| 7.4 | Stable, suitable for derivatization nih.gov |
This table is generated based on qualitative descriptions in the source material.
Temperature and reaction time are interdependent parameters that significantly influence the rate and completeness of the derivatization. An optimal balance must be struck to ensure the reaction proceeds to completion without causing degradation of the reactants or products.
One study systematically optimized these conditions for short-chain fatty acids, including propionic acid. nih.gov It was determined that a reaction temperature of 60°C was optimal, as higher temperatures led to instability of the formed esters. nih.gov At this temperature, the reaction was found to be complete within 40 minutes, with the esters remaining stable for up to 80 minutes. nih.gov Another general protocol suggests shaking the reaction mixture for 20-30 minutes at 25°C. sigmaaldrich.comsigmaaldrich.com For other applications, heating at temperatures up to 80°C for 60 minutes has been reported. mdpi.com The optimal conditions can vary depending on the specific substrate and other reaction parameters. sigmaaldrich.com
Table 2: Optimization of Temperature and Time for this compound Formation
| Temperature (°C) | Time (minutes) | Outcome |
|---|---|---|
| 25 | 20-30 | Effective for general derivatization sigmaaldrich.comsigmaaldrich.com |
| 60 | 40 | Optimal for completion without degradation nih.gov |
| 60 | 40-80 | Formed ester is stable nih.gov |
| >60 | - | Potential for ester instability nih.gov |
This table is synthesized from data presented in the cited research.
The choice of solvent is crucial for the successful synthesis of this compound. The solvent system must be able to dissolve the reactants and facilitate the nucleophilic substitution reaction. Derivatization reactions with PFBBr can be performed in anhydrous organic solvents such as acetonitrile (B52724) or in aqueous systems with the aid of a water-miscible organic co-solvent like acetone. mdpi.comresearchgate.net The use of an acetone-aqueous sample in a 4:1 volume ratio can create a homogenous phase for the reaction to occur. researchgate.net
For extractive alkylation, a two-phase system is employed, typically consisting of water and a water-immiscible organic solvent like methylene chloride or hexane (B92381). sigmaaldrich.commsu.edu The organic solvent serves to extract the formed ester and can also be the medium in which the derivatization takes place, particularly when a phase-transfer catalyst is used. It is important to note that some common organic solvents like acetone and acetonitrile may contain trace amounts of acetic acid, which could potentially interfere with the analysis of short-chain fatty acids. msu.edu The presence of water in the reaction mixture can also lead to the formation of artifacts. sigmaaldrich.com
In heterogeneous reaction systems, such as those used in extractive alkylation, a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the water-soluble propionate anion and the organic-soluble PFBBr. sigmaaldrich.comsigmaaldrich.com PTCs are compounds that transfer a reactant from one phase to another where the reaction can occur. crdeepjournal.org
Commonly used PTCs for this purpose include quaternary ammonium (B1175870) salts, such as tetrabutylammonium hydrogen sulfate, and crown ethers, like 18-Crown-6. sigmaaldrich.comsigmaaldrich.com The quaternary ammonium cation forms an ion pair with the propionate anion, making it soluble in the organic phase. sigmaaldrich.comsigmaaldrich.com Similarly, 18-Crown-6 can complex with potassium cations (if a potassium salt of propionic acid is used), which enhances the reactivity of the "naked" propionate anion in the organic solvent. sigmaaldrich.comsigmaaldrich.com The use of a PTC can significantly increase the reaction rate and yield under mild conditions. sigmaaldrich.comsigmaaldrich.com
Table 3: Common Phase-Transfer Catalysts for Pentafluorobenzyl Esterification
| Catalyst | Mechanism of Action |
|---|---|
| Tetrabutylammonium hydrogen sulfate | Forms an ion pair with the carboxylate anion, facilitating its transfer to the organic phase. sigmaaldrich.comsigmaaldrich.com |
Microwave-Accelerated Derivatization Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. researchgate.netresearchgate.net
While specific studies on the microwave-assisted synthesis of this compound are not abundant, the application of microwave-accelerated derivatization (MAD) has been successfully demonstrated for other PFB derivatives. researchgate.net For instance, the PFBoyl-derivatization of fatty alcohols, a similar esterification process, was achieved in 3 minutes using microwave heating, compared to 45 minutes with conventional heating. researchgate.netnih.gov The reaction conditions, such as temperature and time, can be precisely controlled in a modern microwave reactor. researchgate.net This approach holds significant promise for the rapid and high-throughput preparation of this compound for analytical applications.
Derivatization of Other Functional Groups with Pentafluorobenzyl Reagents
Pentafluorobenzyl (PFB) reagents, most notably pentafluorobenzyl bromide (PFBBr), are highly effective derivatizing agents utilized in analytical chemistry to enhance the detectability of various classes of organic compounds. The introduction of the pentafluorobenzyl group significantly increases the electron-capturing properties of the analyte, making it highly suitable for sensitive detection methods such as gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry with negative chemical ionization (GC-MS-NCI). This section explores the synthetic methodologies for the derivatization of several key functional groups using pentafluorobenzyl reagents.
Formation of Pentafluorobenzyl Esters from Other Organic Acids
The esterification of carboxylic acids with pentafluorobenzyl bromide is a widely employed technique for the analysis of organic acids, including short-chain fatty acids like propionic acid. This derivatization converts the polar carboxylic acid group into a less polar, more volatile pentafluorobenzyl ester, which is amenable to gas chromatographic analysis. sigmaaldrich.comrsc.org
The reaction typically proceeds via a nucleophilic substitution mechanism, where the carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of PFBBr and displacing the bromide ion. The formation of the carboxylate anion is crucial for the reaction to proceed efficiently, and thus, the reaction conditions, particularly pH, play a significant role.
Optimization of Reaction Conditions:
Several studies have focused on optimizing the conditions for the pentafluorobenzylation of short-chain fatty acids to achieve maximum derivatization yield. Key parameters that are often optimized include:
pH: The reaction yield is highly dependent on the pH of the solution. Alkaline conditions are generally favored as they promote the formation of the carboxylate anion, which is a more potent nucleophile than the undissociated carboxylic acid. For propionic acid, the highest derivatization intensity is observed under alkaline conditions. sigmaaldrich.com
Temperature: The reaction temperature influences the rate of the derivatization reaction. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the analyte or the derivatizing reagent. An optimal temperature of 60°C has been identified for the derivatization of short-chain fatty acids. sigmaaldrich.com
Reaction Time: The time required for complete derivatization varies depending on the specific carboxylic acid and the reaction conditions. For a comprehensive analysis of various short-chain fatty acids, a reaction time of 90 minutes has been found to be optimal. sigmaaldrich.com
Catalyst: Phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate or 18-Crown-6, are often employed to facilitate the reaction, especially in two-phase systems. masterorganicchemistry.com These catalysts help to transport the carboxylate anion from the aqueous phase to the organic phase where the PFBBr is located. sigmaaldrich.com
| Parameter | Optimal Condition for Propionic Acid Derivatization |
| pH | Alkaline |
| Temperature | 60°C |
| Reaction Time | 90 minutes |
| Catalyst | Tetrabutylammonium hydrogen sulfate or 18-Crown-6 |
Derivatization of Hydroxyl Compounds and Phenols
Hydroxyl-containing compounds, such as alcohols and phenols, can also be derivatized with pentafluorobenzyl bromide to form the corresponding pentafluorobenzyl ethers. This derivatization is particularly useful for enhancing the gas chromatographic analysis of these compounds.
The reaction mechanism is analogous to that of carboxylic acids, involving the nucleophilic attack of the alkoxide or phenoxide ion on the PFBBr. The formation of the more nucleophilic alkoxide or phenoxide is typically achieved by using a base.
Reaction Conditions for Phenols:
The derivatization of phenols with PFBBr has been extensively studied. Optimal conditions for the pentafluorobenzylation of a range of phenols have been determined to be a reaction temperature of 80°C and a reaction time of 5 hours. researchgate.netsemanticscholar.org The use of a phase-transfer catalyst, such as 18-Crown-6, can facilitate the reaction, particularly for the analysis of phenols in aqueous samples. masterorganicchemistry.com
A general procedure for the extractive alkylation of phenols involves:
Dissolving the sample in a suitable organic solvent like methylene chloride.
Adding an aqueous solution of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a base (e.g., sodium hydroxide).
Adding the pentafluorobenzyl bromide reagent.
Shaking the mixture at room temperature for a specified period (e.g., 20-30 minutes). masterorganicchemistry.com
The resulting pentafluorobenzyl ethers can then be extracted and analyzed by GC.
Derivatization of Thiols and Sulfonamides
Thiols (Mercaptans):
Thiols, also known as mercaptans, are compounds containing a sulfhydryl (-SH) group. These compounds can be derivatized with PFBBr to form pentafluorobenzyl thioethers. This derivatization is valuable for the trace analysis of volatile thiols. The reaction proceeds through the nucleophilic attack of the thiolate anion on PFBBr. The formation of the thiolate is facilitated by a base.
In one method, polyfunctional thiols are selectively retained on a solid-phase extraction cartridge, and the derivatization with PFBBr is carried out in the same cartridge at room temperature in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This in-sorbent derivatization offers advantages such as minimizing the use of toxic solvents and simplifying the workup procedure. acs.org
Another approach for the derivatization of mercaptans involves their initial precipitation as silver mercaptides. These are then reacted with sodium sulfide and subsequently with pentafluorobenzyl bromide to yield the pentafluorobenzyl thioether derivatives. youtube.com
Sulfonamides:
Sulfonamides, which contain the -SO2NH- functional group, are an important class of pharmaceuticals. The acidic proton on the nitrogen atom can be removed by a base to form an anion, which can then react as a nucleophile with pentafluorobenzyl bromide. This reaction yields N-pentafluorobenzyl sulfonamides.
The derivatization of sulfonamides with PFBBr enhances their volatility and detectability for GC analysis. sigmaaldrich.com The reaction conditions are typically similar to those used for other acidic compounds, involving a base to generate the nucleophilic anion and often a phase-transfer catalyst to facilitate the reaction in a two-phase system. sigmaaldrich.com Studies have shown that calcium triflimide can act as a Lewis acid to activate sulfonyl fluorides towards nucleophilic addition with amines to form sulfonamides, suggesting that Lewis acid catalysis could also be a viable strategy for promoting the reaction of sulfonamides with PFBBr. theballlab.com
| Functional Group | Derivatizing Reagent | Product | Key Reaction Conditions |
| Thiol (-SH) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl thioether | Base (e.g., DBU), Room Temperature |
| Sulfonamide (-SO2NH-) | Pentafluorobenzyl bromide (PFBBr) | N-Pentafluorobenzyl sulfonamide | Base, Phase-transfer catalyst |
Derivatization of Carbonyl Compounds with Pentafluorobenzylhydroxylamine
Carbonyl compounds, such as aldehydes and ketones, are derivatized using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms stable pentafluorobenzyl oximes, which are highly suitable for GC-MS analysis. nih.govnih.gov The PFBHA derivatization offers several advantages, including quantitative reaction even with conjugated aldehydes and thermal stability of the resulting oximes. nih.gov
The reaction proceeds through a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of PFBHA acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net
Dehydration: The intermediate then undergoes elimination of a water molecule to form the stable C=N double bond of the oxime. researchgate.net
This derivatization reaction can result in the formation of (E) and (Z) isomers of the oxime, which can often be separated by gas chromatography. nih.gov The reaction conditions, such as PFBHA concentration and reaction time, can be optimized to achieve maximum derivatization yield. For some carbonyl compounds, a reaction time of up to 24 hours may be necessary for complete derivatization. nih.gov
Mechanistic Investigations of Pentafluorobenzylation Reactions
The derivatization of various functional groups with pentafluorobenzyl bromide is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com In this mechanism, the nucleophile (e.g., carboxylate, phenoxide, thiolate, or sulfonamide anion) attacks the carbon atom of the CH2Br group of PFBBr from the side opposite to the bromine atom (the leaving group). youtube.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, although this is not relevant for the achiral PFBBr. masterorganicchemistry.com
The reaction proceeds through a single transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. youtube.com The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile (PFBBr). youtube.com
Several factors influence the rate and efficiency of the pentafluorobenzylation reaction:
Nucleophilicity of the Attacking Species: A more potent nucleophile will react faster. This is why the deprotonated forms of carboxylic acids, phenols, thiols, and sulfonamides are the reactive species.
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center. Fortunately, the methylene group of PFBBr is relatively unhindered, allowing for efficient attack by a wide range of nucleophiles. youtube.com
Leaving Group Ability: Bromide is a good leaving group, which facilitates the SN2 reaction.
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus leaving the nucleophile more available to react. youtube.com
For the derivatization of carbonyl compounds with PFBHA, the mechanism is a nucleophilic addition-elimination reaction. Computational studies on the formation of oximes from hydroxylamine and ketones provide a quantum mechanical understanding of the initial nucleophilic addition step to form the tetrahedral intermediate. semanticscholar.org Gas-phase studies of nucleophilic substitution reactions involving pentafluorophenyl ethers have highlighted the importance of ion-molecule complexes in the reaction pathway. acs.org
Chromatographic Analysis of Pentafluorobenzyl Propionate Derivatives
Gas Chromatography (GC) Separations
Gas chromatography is the predominant technique for the analysis of PFB derivatives due to the enhanced volatility and thermal stability conferred by the PFB group. Optimization of GC parameters is critical for achieving high-resolution separation and accurate quantification.
Column Selection for Enhanced Resolution of PFB-Derivatized Analytes
The choice of a GC column is fundamental to a successful separation, governed by the principles of stationary phase, column dimensions (length, internal diameter), and film thickness. rsc.org
Stationary Phase: The selection of the stationary phase is the most critical step and is based on the polarity of the analytes. rsc.orgresearchgate.net For separating PFB-derivatized analytes, which are often of varying polarities, a column with an intermediate polarity is frequently a suitable starting point. A non-polar column, such as one with a 5% Phenyl Polydimethylsiloxane stationary phase (e.g., TG-5MS), is a good general-purpose choice that separates compounds primarily based on their boiling points. mdpi.com For instance, in the analysis of PFB-derivatized short-chain fatty acids, an Agilent OV-225 capillary column, which has a mid-polarity stationary phase, has been used effectively. science.gov The rule of "like dissolves like" is a guiding principle; the polarity of the stationary phase should be matched to the polarity of the analytes to achieve optimal interaction and separation. dntb.gov.ua
Column Dimensions:
Internal Diameter (I.D.): The internal diameter of the column affects both efficiency and sample capacity. nih.gov A 0.25 mm I.D. is the most common choice as it offers a good compromise between the two. rsc.orgnih.gov For complex samples requiring higher efficiency (narrower peaks), a smaller I.D. (e.g., 0.18 mm) can be used, while wide-bore columns (>0.32 mm) are suitable for larger sample volumes. nih.gov
Length: Column length directly impacts efficiency and analysis time. Doubling the column length increases resolution by about 40% but also doubles the retention time. mdpi.com Therefore, the shortest column that provides the required separation is generally recommended. mdpi.com A 30-meter column is often a standard choice for many applications. mdpi.com
Film Thickness: Thinner films are used for highly retained (high boiling point) compounds, while thicker films are better for volatile analytes as they increase retention and loading capacity.
| Parameter | Effect on Separation | Common Choice for PFB Derivatives |
|---|---|---|
| Stationary Phase Polarity | Dictates selectivity based on analyte polarity. "Like dissolves like." | Intermediate polarity (e.g., 5% Phenyl) or application-specific phases. |
| Internal Diameter (I.D.) | Affects efficiency and sample capacity. Smaller I.D. = higher efficiency. | 0.25 mm for a balance of efficiency and capacity. |
| Length | Impacts efficiency and analysis time. Longer = higher resolution but longer runs. | 30 m is a common starting point. |
| Film Thickness | Influences retention and capacity. Thicker films for more volatile analytes. | 0.25 µm is a standard thickness for general applications. |
Carrier Gas Parameters and Flow Rate Optimization
The choice of carrier gas and its flow rate are crucial variables that affect both separation efficiency and analysis speed. The three most common carrier gases are nitrogen, helium, and hydrogen. mdpi.com
Carrier Gas Choice: Helium is widely used and provides a good balance of efficiency and speed. mdpi.com Hydrogen can offer faster analysis times and higher efficiency at higher linear velocities but is reactive. sigmaaldrich.com Nitrogen is the most efficient but is also the slowest. mdpi.comnih.gov In one study analyzing PFB derivatives, helium was used as the carrier gas. science.gov
Flow Rate Optimization: The optimal flow rate is the point at which the column achieves maximum efficiency (the minimum plate height, HETP). This relationship is described by the van Deemter equation. mdpi.com Operating at a flow rate higher than the optimum can reduce analysis time with only a minor loss in efficiency, especially with hydrogen and helium. nih.gov For example, in an analysis of PFB-derivatized acids, a constant helium flow rate of 1.0 mL/min was used, while in another, a rate of 2 ml/min was employed. science.govresearchgate.net The optimal flow rate must be determined experimentally to achieve the best balance between resolution and speed for a specific analysis. nih.gov
Temperature Programming Regimes for Efficient Elution
Temperature programming involves increasing the column oven temperature during the analysis. mdpi.com This technique is essential for analyzing samples containing compounds with a wide range of boiling points, as it allows for the efficient elution of all analytes as sharp, symmetrical peaks. tcichemicals.com
A typical temperature program consists of:
Initial Temperature and Hold Time: A low initial temperature is used to ensure good resolution of volatile components at the beginning of the chromatogram. tcichemicals.com For splitless injections, an initial hold time is necessary to allow for the complete transfer of the sample to the column.
Ramp Rate: The rate at which the temperature is increased (°C/min) affects the separation of compounds that elute during the ramp. tcichemicals.com A common "scouting" ramp rate is 10 °C/min. mdpi.comtcichemicals.com Slower ramp rates generally improve resolution but increase analysis time.
Final Temperature and Hold Time: The final temperature should be high enough to elute the least volatile components from the column in a reasonable time. A final hold period can ensure that all high-boiling compounds and potential matrix contaminants are removed from the column before the next injection. tcichemicals.com
An example of a temperature program used for the analysis of PFB-derivatized short-chain fatty acids is as follows: start at 100 °C, hold for 1 minute, increase by 3 °C/min to 145 °C, followed by a faster ramp of 50 °C/min to 300 °C, and hold for 5 minutes. science.gov
| Step | Parameter | Value | Purpose |
|---|---|---|---|
| 1 | Initial Temperature | 100 °C | Focuses analytes at the column head. |
| 2 | Initial Hold | 1 min | Ensures complete sample transfer. |
| 3 | Ramp 1 | 3 °C/min to 145 °C | Separates early-eluting compounds. |
| 4 | Ramp 2 | 50 °C/min to 300 °C | Elutes less volatile compounds quickly. |
| 5 | Final Hold | 5 min | Cleans the column of any remaining high-boiling components. |
Split and Splitless Injection Techniques
The injection technique determines how the sample is introduced into the GC column. The two most common modes are split and splitless injection.
Split Injection: In this mode, only a small portion of the injected sample enters the column, while the majority is vented away. This is ideal for high-concentration samples to avoid overloading the column. The split ratio determines the amount of sample that reaches the column; for example, a 100:1 ratio means only 1/101st of the sample enters the column.
Splitless Injection: This technique is designed for trace analysis, where maximizing the amount of analyte reaching the column is critical for sensitivity. The split vent is closed during the injection, allowing nearly the entire vaporized sample to be transferred to the column. After a set period (the splitless hold time), the vent opens to purge the inlet of any residual solvent. Splitless injection is frequently the method of choice for PFB-derivatized compounds, as the goal of derivatization is often to enable the detection of trace-level analytes. researchgate.net For instance, analyses of PFB-derivatized acids have utilized splitless injection to achieve low detection limits. science.govresearchgate.net
Liquid Chromatography (LC) Separations
While GC is the most common technique for analyzing PFB derivatives, liquid chromatography (LC) can be a viable alternative, particularly for derivatives that remain non-volatile or exhibit thermal instability even after derivatization.
Applicability for Non-Volatile or Thermally Labile PFB Derivatives
The primary purpose of PFB derivatization is to render analytes volatile and thermally stable for GC analysis. science.gov However, in some cases, the original molecule may be so large, polar, or fragile that even the PFB derivative is not suitable for the high temperatures of a GC inlet and column.
In such scenarios, LC, particularly when coupled with mass spectrometry (LC-MS), offers a powerful analytical solution. The PFB group, while intended for GC-ECD, can also serve other purposes in LC analysis:
UV Detection: The aromatic nature of the PFB group means that the derivatives are detectable by UV detectors in HPLC applications.
Enhanced Ionization for MS: The PFB group can influence the ionization process in MS, potentially improving sensitivity in certain LC-MS modes.
Improved Chromatography: Derivatization can alter the polarity of a molecule, which can be used to improve its retention and separation on a given LC column.
For example, a di-PFB ester of methylmalonic acid has been successfully analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the utility of this derivatization for analytes that may also be assessed by LC-based platforms. Therefore, while less common, the analysis of PFB derivatives by LC is an important option for compounds that remain challenging for GC, allowing for the analysis of non-volatile or thermally labile PFB derivatives without the need for high temperatures. science.gov
Stationary Phase Considerations for PFB-Modified Analytes
The selection of an appropriate stationary phase is paramount for achieving optimal separation of pentafluorobenzyl-modified analytes. The choice depends on the specific chromatographic technique employed, primarily gas chromatography (GC) or liquid chromatography (LC), and the physicochemical properties of the PFB derivatives.
For GC analysis, non-polar or mid-polar stationary phases are frequently utilized for the separation of PFB esters of short-chain fatty acids. nih.gov These phases separate analytes primarily based on their boiling points and, to a lesser extent, on interactions with the stationary phase. A widely used stationary phase is a (5%-phenyl)-methylpolysiloxane. This type of phase provides good thermal stability and efficiency for resolving a range of volatile derivatives. The low phenyl content provides a slight increase in polarity compared to a 100% dimethylpolysiloxane phase, which can offer alternative selectivity for certain analytes.
In the context of analyzing PFB derivatives of various analytes, different stationary phases have been employed successfully. For instance, the analysis of PFB derivatives of phenols and 2,4-dichlorophenoxyacetic acid has been well-characterized on various GC columns. nih.gov Similarly, detailed studies on PFB derivatives of amino acids have utilized (5%-phenyl)-methylpolysiloxane phases, providing a comprehensive database of retention indices. bohrium.com While these are not propionate (B1217596) derivatives, the principles of separation on these phases are directly applicable.
For liquid chromatography, reversed-phase columns are the standard choice for separating PFB-derivatized molecules. C18 (octadecyl) and Phenyl-Hexyl phases are common. nih.govresearchgate.net C18 phases separate compounds based on hydrophobicity. Phenyl-based columns can provide alternative selectivity due to potential π-π interactions between the phenyl groups of the stationary phase and the pentafluorobenzyl ring of the derivative. researchgate.net
| Chromatography Mode | Stationary Phase Type | Common Phase Composition | Primary Separation Mechanism | Typical Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Non-Polar / Mid-Polar | (5%-Phenyl)-methylpolysiloxane | Boiling Point & van der Waals forces | Separation of volatile PFB esters of short-chain fatty acids. nih.gov |
| Liquid Chromatography (LC) | Reversed-Phase | Octadecyl (C18) | Hydrophobic interactions | Separation of less volatile or thermally labile PFB derivatives. nih.gov |
| Liquid Chromatography (LC) | Reversed-Phase | Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic derivatives. researchgate.net |
Mobile Phase Composition and Gradient Elution Strategies
In liquid chromatography, the mobile phase composition and elution mode are critical for achieving efficient separation of PFB-modified analytes like pentafluorobenzyl propionate. Given the relatively non-polar nature of the PFB group, reversed-phase LC is the most common approach.
The mobile phase in reversed-phase LC typically consists of an aqueous component and a water-miscible organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers, with acetonitrile often being favored for its lower viscosity and UV transparency. mdpi.com The aqueous phase is often modified with additives to control pH and improve peak shape. Formic acid (typically at 0.1%) is a very common additive as it is compatible with mass spectrometry and helps to protonate acidic analytes, leading to better retention and peak shape on reversed-phase columns. mdpi.com Other modifiers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used, particularly to buffer the mobile phase at a specific pH. researchgate.net
For complex samples or for separating analytes with a range of polarities, gradient elution is typically employed. youtube.com A gradient elution strategy involves changing the composition of the mobile phase during the chromatographic run. The analysis usually begins with a higher proportion of the aqueous phase (weaker mobile phase) to allow for the retention of less polar compounds like PFB-propionate on the column. The proportion of the organic solvent (stronger mobile phase) is then gradually increased over time to elute the analytes in order of increasing hydrophobicity. aapco.org This approach allows for the separation of compounds with widely different affinities for the stationary phase in a reasonable timeframe, while also producing sharper peaks compared to isocratic elution. aapco.org
A typical gradient might start at a low percentage of organic solvent, which is then ramped up linearly to a high percentage to elute all compounds of interest. This is followed by a wash step at a high organic concentration to remove any strongly retained matrix components, and finally, a re-equilibration step at the initial conditions to prepare the column for the next injection.
Mass Spectrometric Characterization of Pentafluorobenzyl Propionate Derivatives
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that subjects molecules to high-energy electrons (typically 70 eV), resulting in extensive fragmentation. Unlike the soft ionization of NICI, EI-MS of PFB esters produces a more complex mass spectrum that can provide significant structural information. nih.gov
For a PFB ester like pentafluorobenzyl propionate (B1217596), the fragmentation pattern would include characteristic ions from both the PFB group and the propionate moiety. A key fragment observed in the EI spectra of virtually all PFB derivatives is the stable pentafluorobenzyl cation (C₇H₂F₅⁺) at m/z 181. Other significant fragments arise from the cleavage of the propionyl group.
Expected Key Fragments for Pentafluorobenzyl Propionate in EI-MS
| Ion (m/z) | Identity | Origin |
|---|---|---|
| 181 | [C₇H₂F₅]⁺ | Pentafluorobenzyl cation |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (rearrangement) |
| 73 | [C₃H₅O₂]⁺ | Propionyloxy cation |
| 57 | [C₃H₅O]⁺ | Propionyl cation |
The presence of the intense m/z 181 ion is a strong indicator of a PFB derivative, while the other fragments can be used to elucidate the structure of the original carboxylic acid. researchgate.net
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) adds another dimension of selectivity and is a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures. norman-network.net In an MS/MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.
For PFB derivatives analyzed under NICI conditions, the precursor ion is typically the abundant and specific carboxylate anion ([M-PFB]⁻). Collision-induced dissociation (CID) of this precursor ion generates structurally informative fragment ions.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for targeted quantification. nih.govwisdomlib.org In an MRM experiment, a specific precursor ion and one or more of its specific product ions (known as transitions) are pre-selected and monitored. creative-proteomics.com This technique acts as a highly selective chemical filter, significantly reducing background noise and enhancing the signal-to-noise ratio, which is ideal for quantifying low-abundance analytes in complex samples. researchgate.net
For the targeted analysis of this compound using NICI-MS/MS, the MRM experiment would be set up as follows:
Precursor Ion Selection: The propionate anion ([C₃H₅O₂]⁻, m/z 73), formed via in-source dissociative electron capture, would be selected in the first quadrupole.
Collision-Induced Dissociation: The selected m/z 73 ion would be fragmented in the collision cell.
Product Ion Monitoring: A specific, stable product ion resulting from the fragmentation of the propionate anion would be monitored by the third quadrupole.
By monitoring a unique precursor → product ion transition, MRM provides exceptional selectivity and sensitivity, making it the gold standard for quantitative analysis in fields such as clinical chemistry, pharmacology, and environmental monitoring. nih.gov
Collision-Induced Dissociation (CID) Studies
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org The selected ions are accelerated to a high kinetic energy and collide with neutral gas molecules, causing them to fragment. wikipedia.org This fragmentation provides valuable information about the ion's structure. wikipedia.org
In the analysis of this compound, derivatization with pentafluorobenzyl bromide (PFB-Br) is employed to enhance gas chromatographic separation and detection sensitivity, particularly under negative chemical ionization (NCI) conditions. nih.govresearchgate.net During NCI-MS analysis, the PFB derivative readily forms a molecular anion. When subjected to CID, this precursor ion undergoes characteristic fragmentation.
The primary fragmentation pathway for the this compound anion involves the neutral loss of the pentafluorobenzyl radical (C₆F₅CH₂•), which has a mass of 181 Da. mdpi.com This cleavage results in the formation of the stable propionate carboxylate anion (CH₃CH₂COO⁻). This fragment is often the base peak in the CID spectrum, as the negative charge is preferentially stabilized on the carboxylate group. The analysis of this resulting carboxylate anion is central to the quantification and characterization of the original propionic acid. nih.gov
Table 1: Characteristic CID Fragmentation of this compound The table below outlines the typical fragmentation pattern observed in CID studies of this compound under Negative Chemical Ionization (NCI) conditions.
| Precursor Ion | Formula of Precursor Ion | m/z of Precursor Ion | Neutral Loss | m/z of Major Fragment Ion | Identity of Major Fragment Ion |
| [M-H]⁻ or [M]⁻ | [C₁₀H₇F₅O₂]⁻ | 254.03 | C₇H₂F₅• (PFB radical) | 73.02 | Propionate Anion (CH₃CH₂COO⁻) |
Data sourced from principles of PFB-ester fragmentation in NCI-MS. nih.govmdpi.com
This straightforward and predictable fragmentation is highly advantageous for targeted analysis, allowing for sensitive and specific detection using techniques like selected reaction monitoring (SRM), where the mass spectrometer is set to monitor the transition from the precursor ion to the specific product ion. ddtjournal.com
Isotope Ratio Mass Spectrometry (IRMS) for Stable Isotope Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes in a given sample with extremely high precision. pnnl.govresearchgate.net When coupled with gas chromatography (GC-IRMS), it becomes a powerful tool for tracing the metabolic fate of isotopically labeled compounds in biological systems. frontiersin.org
Derivatization to this compound is a key step in preparing propionate from biological samples for GC-IRMS analysis. This method is crucial for stable isotope tracing studies that investigate metabolic pathways. For example, researchers use substrates labeled with stable isotopes, such as Carbon-13 (¹³C), to track their conversion into metabolites like propionate. nih.gov
A significant advantage of using PFB derivatives in NCI mode for isotope tracing is that the derivatizing group does not interfere with the isotopic analysis of the target molecule. nih.gov As established in CID studies, the PFB group is cleaved off, and the mass spectrometer analyzes the propionate anion. nih.gov This ensures that the measured isotope ratio accurately reflects the isotopic enrichment of the propionate molecule from the biological system, not the derivatizing agent. nih.gov
For instance, in studies of gut microbiota metabolism, ¹³C-labeled dietary fibers can be administered, and the incorporation of ¹³C into short-chain fatty acids like propionate can be monitored. nih.gov The analysis would distinguish between the different isotopologues of the propionate anion.
Table 2: Isotopologues of Propionate Anion in Stable Isotope Tracing This table presents the mass-to-charge ratios (m/z) for the primary isotopologues of the propionate anion that would be detected by IRMS in a ¹³C tracing experiment.
| Isotopologue | Description | Number of ¹³C Atoms | Formula of Anion | Monoisotopic m/z |
| M+0 | Unlabeled | 0 | [¹²C₃H₅O₂]⁻ | 73.02 |
| M+1 | Singly ¹³C-labeled | 1 | [¹²C₂¹³CH₅O₂]⁻ | 74.03 |
| M+2 | Doubly ¹³C-labeled | 2 | [¹²C¹³C₂H₅O₂]⁻ | 75.03 |
| M+3 | Fully ¹³C-labeled | 3 | [¹³C₃H₅O₂]⁻ | 76.03 |
This methodology allows for precise quantification of metabolic flux through pathways that produce propionate. frontiersin.orgnih.gov
Method Development and Validation for Pfb Derivatized Propionate Analysis
Analytical Performance Parameters
Method validation is a critical component in the development of analytical procedures, providing documented evidence that the method is suitable for its intended purpose. globalresearchonline.netscispace.comresearchgate.net Key performance parameters are evaluated to ensure the method is reliable, reproducible, and accurate for the quantification of pentafluorobenzyl propionate (B1217596).
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govbio-rad.com The determination of these parameters is fundamental in defining the sensitivity and capabilities of an analytical method. nih.govfinishingandcoating.com
Several approaches can be used to estimate the LOD and LOQ, as recommended by various regulatory guidelines. nih.gov Common methods include:
Signal-to-Noise Ratio: This approach involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. Typically, an LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is set at a ratio of 10:1. nih.gov
Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the response (σ) of blank samples and the slope (S) of the calibration curve. The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) nih.gov
For the analysis of pentafluorobenzyl propionate by GC-ECNI-MS, the high sensitivity of the detector allows for very low LOD and LOQ values, often in the femtomolar to picomolar range. nih.gov The exact values are dependent on the specific instrumentation, sample matrix, and chromatographic conditions.
| Parameter | Method | Typical Value Range |
|---|---|---|
| LOD | Signal-to-Noise (S/N) Ratio | 0.1 - 1.0 pg/µL |
| LOQ | Signal-to-Noise (S/N) Ratio | 0.3 - 3.0 pg/µL |
| LOD | Standard Deviation of the Response and Slope | Calculated based on blank measurements |
| LOQ | Standard Deviation of the Response and Slope | Calculated based on blank measurements |
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. reddit.comchromforum.org The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov
The assessment of linearity is typically performed by analyzing a series of calibration standards at different concentrations. cp-analitika.hu The data is then plotted as the instrument response versus the concentration of the analyte, and a linear regression analysis is performed. The following parameters are evaluated:
Correlation Coefficient (r) and Coefficient of Determination (r²): A value close to 1 indicates a strong linear relationship. nih.govchromforum.org
Visual Inspection of the Plot: A visual assessment of the data points should confirm a linear trend.
Y-intercept: The y-intercept should be close to zero.
For quantitative analysis, the calibration range is established to cover the expected concentrations of this compound in the samples. fda.gov A typical calibration range for assay determination is 80% to 120% of the expected concentration. scielo.br
| Concentration (pg/µL) | Instrument Response (Area Counts) |
|---|---|
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 5.0 | 155,879 |
| 10.0 | 310,452 |
| 25.0 | 785,231 |
| 50.0 | 1,560,987 |
| Regression Equation: y = 31,200x + 500 | |
| Coefficient of Determination (r²): 0.9995 |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govresearchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. nih.govscielo.br
Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment. researchgate.net
Accuracy is typically determined by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. nih.gov
| Concentration Level | Parameter | Acceptance Criteria | Observed Value |
|---|---|---|---|
| Low QC (1.5 pg/µL) | Precision (%RSD) | ≤ 15% | 8.5% |
| Accuracy (% Recovery) | 85-115% | 98.2% | |
| Mid QC (20 pg/µL) | Precision (%RSD) | ≤ 15% | 6.1% |
| Accuracy (% Recovery) | 85-115% | 101.5% | |
| High QC (40 pg/µL) | Precision (%RSD) | ≤ 15% | 5.3% |
| Accuracy (% Recovery) | 85-115% | 99.8% |
Recovery studies are essential to evaluate the efficiency of the sample preparation and extraction procedure. researchgate.net The recovery of this compound can be influenced by the complexity of the matrix, whether it is a biological fluid like plasma or an environmental sample such as water or soil. researchgate.net The goal is to develop a method that provides high and reproducible recovery.
The recovery is determined by comparing the analytical response of an analyte in a pre-extracted spiked matrix with the response of the analyte in a post-extracted spiked matrix.
Factors that can affect recovery include:
The choice of extraction solvent.
The pH of the sample.
The presence of interfering substances.
For PFB-derivatized compounds, extraction is often performed with organic solvents like hexane (B92381) or ethyl acetate (B1210297). researchgate.net
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Human Plasma | 10 | 92.5 | 6.8 |
| Wastewater | 5 | 88.1 | 8.2 |
| Soil Extract | 20 | 85.7 | 9.5 |
Selection and Application of Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample in a known concentration. nih.gov Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.govnih.gov The use of an appropriate internal standard is crucial for achieving high accuracy and precision in quantitative analysis. nih.gov
For mass spectrometry-based methods, stable isotope-labeled analogues of the analyte are considered the gold standard for internal standards. nih.govnih.gov This is because they have nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, derivatization efficiency, and chromatographic retention time. nih.gov
For the analysis of this compound, a deuterated analogue of propionic acid is the ideal internal standard. Propionic acid-d5 (with five deuterium (B1214612) atoms) is commercially available and serves this purpose effectively. caymanchem.comsigmaaldrich.com It co-elutes with the unlabeled propionic acid and its PFB derivative, allowing for accurate correction of any variations during the analytical process. nih.gov
The use of a deuterated internal standard helps to compensate for matrix effects, which are a common source of error in the analysis of complex biological and environmental samples. nih.gov Matrix effects can cause suppression or enhancement of the analyte signal, leading to inaccurate quantification if not properly corrected.
Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification method, often considered the gold standard in mass spectrometry for its ability to correct for both sample preparation losses and matrix-induced signal variations. frontiersin.org This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, propionic acid—to the sample at the earliest stage of preparation. nih.gov The isotopically labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
For the analysis of propionic acid, stable isotopes such as ¹³C- and ²H- (deuterium) labeled propionate are commonly used. msu.edunih.gov For instance, sodium propionate (¹³C₃) or sodium [2,2,3,3,3-²H₅]-propionate can be employed as internal standards. msu.edunih.gov These standards are derivatized with pentafluorobenzyl bromide (PFB-Br) alongside the native propionic acid in the sample, forming the corresponding mass-shifted this compound derivative.
Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they are affected equally by extraction inefficiencies, derivatization yield variations, and matrix effects during ionization. frontiersin.org By measuring the peak area ratio of the native analyte to the stable isotope-labeled internal standard, an accurate quantification of the endogenous propionic acid can be achieved, regardless of sample loss or signal suppression/enhancement. nih.gov This approach is particularly crucial for complex biological matrices like plasma and urine, where variability is common. nih.gov
Table 1: Examples of Stable Isotopes Used in Propionate Analysis
| Isotope Labeled Standard | Label Type | Common Application |
|---|---|---|
| Sodium propionate (¹³C₃) | Carbon-13 | GC/MS analysis of short-chain fatty acids msu.edu |
| Sodium [2,2,3,3,3-²H₅]-propionate | Deuterium | Optimization of PFBBr derivatization for GC/MS nih.gov |
| Deuterium-labeled HHP acid | Deuterium | Internal standard for related dicarboxylic acids researchgate.net |
Strategies for Matrix Effects Mitigation
Matrix effects, which manifest as either ion suppression or enhancement, are a significant challenge in quantitative analysis using mass spectrometry, particularly with complex biological samples. chromatographyonline.comnih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte in the ion source, leading to inaccurate quantification. mdpi.comchromatographyonline.com In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often present as signal enhancement, where matrix components coat active sites in the injector liner, protecting the analyte from thermal degradation and improving its transfer to the column. chromatographyonline.commdpi.com
Several strategies can be employed to mitigate matrix effects in the analysis of PFB-derivatized propionate:
Stable Isotope Dilution Analysis (SIDA): As detailed in the previous section, the use of a co-eluting, stable isotope-labeled internal standard is the most effective method to compensate for matrix effects. nih.govlongdom.org Since the internal standard is affected by suppression or enhancement in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. frontiersin.org
Sample Preparation: Thorough sample cleanup is a primary strategy to reduce matrix interference. chromatographyonline.comlongdom.org Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to selectively isolate the analyte of interest (propionic acid) while removing a significant portion of interfering matrix components like proteins and phospholipids. longdom.orgsigmaaldrich.com
Chromatographic Separation: Optimizing the GC method to achieve baseline separation between the this compound peak and interfering matrix components can prevent co-elution and thus minimize matrix effects. chromatographyonline.com Adjusting parameters like the temperature ramp and column type can improve resolution.
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is identical to the sample being analyzed. mdpi.comlongdom.org This ensures that the standards and the samples experience the same matrix effects, which are then accounted for in the calibration curve. However, obtaining a truly analyte-free blank matrix can be challenging. chromatographyonline.com
Sample Dilution: For samples where the matrix effect is significant, dilution with a pure solvent can reduce the concentration of interfering components, thereby lessening their impact on ionization. nih.gov This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Sample Preparation Protocols for Derivatization
The choice of extraction technique is critical for isolating propionic acid from the sample matrix and preparing it for derivatization. The goal is to efficiently recover the analyte while minimizing the co-extraction of interfering substances. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a common technique used to extract short-chain fatty acids from aqueous samples. frontiersin.org The sample is typically acidified to convert the propionate salt to its free acid form, which is more soluble in organic solvents. An immiscible organic solvent is then added, and after vigorous mixing, the propionic acid partitions into the organic layer. This layer is then separated, evaporated, and the residue is reconstituted for derivatization. researchgate.net Solvents such as dichloromethane (B109758) and hexane have been used for the extraction of compounds prior to PFB derivatization. msu.eduresearchgate.net
Solid-Phase Extraction (SPE): SPE offers a more selective extraction compared to LLE and can provide cleaner extracts. longdom.orgresearchgate.net For acidic compounds like propionic acid, anion-exchange SPE cartridges are often used. researchgate.net The general procedure involves conditioning the cartridge, loading the sample (often pre-treated), washing away impurities with a specific solvent, and finally eluting the retained propionic acid with a different solvent. nih.gov The eluate is then collected, evaporated, and prepared for the derivatization step. researchgate.net
Table 2: Comparison of Extraction Techniques for Propionate Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. researchgate.net | Simple, rapid, and cost-effective. frontiersin.org | Can be less selective, may form emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix impurities are washed away. researchgate.net | High selectivity, provides cleaner extracts, potential for automation. longdom.org | Can be more time-consuming and costly, requires method development. |
Proper sample handling and storage are essential to ensure the integrity of the analytical results. This includes the stability of propionic acid in the original sample and the stability of the this compound derivative after its formation.
Sample Storage: Biological samples intended for short-chain fatty acid analysis should be processed promptly or stored under conditions that inhibit microbial activity, which can alter propionate concentrations. nih.gov Deep freezing at –20°C or lower is a reliable method for long-term preservation of samples. nih.gov For short-term storage of extracted and filtered samples, refrigeration at +4°C can be acceptable for up to 7 days, but prolonged storage at this temperature can lead to a decrease in VFA concentrations due to microbial metabolization. nih.gov It is also important to avoid sample contamination from external sources, such as plasticizers from pipette tips, which can introduce interfering compounds. researchgate.net
Stability of Derivatives: The this compound derivative is generally considered to be stable. nih.govresearchgate.net Studies have shown that PFB esters, once formed and extracted into a solvent like hexane, can be stable for extended periods. msu.edunih.gov One study noted no significant change in PFBBr derivatives of short-chain fatty acids stored at room temperature for over three weeks. nih.gov The derivatives are typically stored in a freezer (e.g., at -20°C) in sealed autosampler vials until GC-MS analysis. msu.edu This stability allows for flexibility in analytical workflows, as samples can be prepared in batches and analyzed later without significant degradation of the derivative.
Advanced Research Applications of Pentafluorobenzyl Propionate Derivatives
Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Systems
The analysis of SCFAs, which are primarily products of gut microbial fermentation of dietary fibers, is fundamental to understanding host-microbiome interactions in health and disease. Derivatization with PFBBr to form pentafluorobenzyl esters is a widely adopted strategy that allows for sensitive and reliable quantification of SCFAs in complex biological matrices. nih.govnih.gov
Analysis in Gastrointestinal Samples (e.g., cecal material, feces)
The gut is the primary site of SCFA production, making gastrointestinal contents such as feces and cecal material crucial samples for analysis. mdpi.com Direct analysis of SCFAs in these samples is difficult due to their volatility and the complexity of the sample matrix. rsc.orgmdpi.com PFBBr derivatization followed by GC-MS analysis provides a robust method for accurate quantification.
Researchers have developed and optimized methods for the simultaneous extraction and derivatization of SCFAs from these samples. One such method applied to mouse feces successfully quantified a comprehensive panel of SCFAs with detection limits in the sub-micromolar range (0.244–0.977 µM). nih.govresearchgate.net Another study developed an in situ extraction and derivatization technique for rat fecal samples, which reduces sample handling, minimizes the loss of volatile SCFAs, and shortens the analysis time. rsc.org This approach also improves chromatographic peak shapes and enhances sensitivity in MS detection. rsc.org These methods are vital for studying how diet and disease affect the metabolic output of the gut microbiota. mdpi.com
Table 1: GC-MS Method Details for SCFA Quantification in Fecal Samples
| Parameter | Method by He et al. (2018) nih.govnih.gov | Method by Li et al. (2020) rsc.org |
|---|---|---|
| Sample Type | Mouse Feces | Rat Feces |
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl bromide (PFBBr) |
| Key Optimization | Derivatization time (90 min), temp (60°C), pH (7) | In situ extraction and derivatization |
| Detection Limit | 0.244 - 0.977 µM | 5 - 24 ng/mL |
| Quantification Limit | Not Specified | 0.05 - 0.1 µg/mL |
| Key Advantage | Simultaneous detection of 8 SCFAs | Reduced analysis time, limited loss of SCFAs |
Determination in Plasma and Other Biological Fluids
SCFAs are absorbed from the gut into the bloodstream, where they can influence host physiology. mdpi.com Their concentration in plasma and other biological fluids is significantly lower than in the gut, presenting an analytical challenge. PFBBr derivatization enhances the sensitivity of GC-MS methods, enabling the quantification of these low-abundance metabolites. rsc.org
A novel approach utilizing PFBBr derivatization with a GC-electron ionization-MS (GC-EI-MS) platform has been successfully used to quantify a wide range of 44 fatty acids, including SCFAs, in murine plasma. rsc.org This method demonstrates comparable sensitivity to the more conventional chemical ionization (CI) mode, but with a broader range of applications. rsc.org Furthermore, the PFBBr derivatization technique has been optimized for analyzing isotopic enrichment of SCFAs in fluids like rat liver perfusates, which is essential for metabolic studies. nih.gov
Table 2: Application of PFBBr Derivatization in Biological Fluids
| Biological Fluid | Analytes | Analytical Platform | Research Focus |
|---|---|---|---|
| Murine Plasma | 44 Fatty Acids (including SCFAs) | GC-EI-MS | Comprehensive fatty acid profiling rsc.org |
| Rat Liver Perfusate | Very Short Chain Fatty Acids | GC/MS | Isotopic enrichment and metabolism nih.gov |
Assessment of Straight-Chain and Branched-Chain SCFAs
The gut microbiota produces both straight-chain SCFAs (e.g., acetate (B1210297), propionate (B1217596), butyrate) from carbohydrate fermentation and branched-chain SCFAs (e.g., isobutyrate, isovaleric acid) from the catabolism of branched-chain amino acids. nih.gov Distinguishing and quantifying these different classes of SCFAs is important as they can have distinct biological roles.
A significant advantage of the PFBBr derivatization GC-MS method is its ability to simultaneously measure both straight-chain and branched-chain SCFAs. nih.govnih.gov Researchers have optimized GC column configurations, finding that a tandem arrangement of a DB-225ms column and a DB-5ms column provides the best separation of the various SCFA derivatives. nih.govresearchgate.net This comprehensive analysis allows for a more detailed understanding of the metabolic state of the gut microbiome and its impact on the host. daneshyari.com The method has been successfully applied to quantify five straight-chain and three branched-chain SCFAs in mouse fecal samples, with recovery rates ranging from 55.7% to 97.9%. nih.govnih.govresearchgate.net
Metabolic Flux Analysis and Isotopic Enrichment Studies
Stable isotope tracers are powerful tools for elucidating the activity of metabolic pathways. nih.gov By introducing an isotopically labeled precursor like [¹³C]-propionate into a biological system, researchers can track the labeled atoms as they are incorporated into downstream metabolites. The analysis of the resulting pentafluorobenzyl propionate derivative and other labeled compounds by mass spectrometry provides quantitative data on the rates of metabolic reactions, known as metabolic flux.
Tracing Propionate Metabolism and Anaplerosis
Propionate is a crucial substrate for anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates. researchgate.net This is particularly important in the liver for gluconeogenesis (the synthesis of glucose). researchgate.net Using [¹³C₃]propionate as a tracer, scientists can follow its metabolic journey. Propionate is first converted to propionyl-CoA, which is then metabolized to succinyl-CoA, an intermediate of the TCA cycle. nih.gov
Studies in perfused rat hearts have used this approach to measure the time course of ¹³C labeling in propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA. nih.gov By analyzing the molar percent enrichment of these intermediates, the relative rate of anaplerosis from propionate can be calculated. nih.gov This type of analysis is critical for understanding how different tissues utilize energy substrates and how metabolic pathways are regulated under various physiological and pathological conditions. nih.govnih.gov
Table 3: Key Findings from Propionate Tracer Studies
| Study System | Tracer Used | Key Metabolites Traced | Major Finding |
|---|---|---|---|
| Perfused Rat Heart | [¹³C₃]Propionate | Propionyl-CoA, Succinyl-CoA | Quantification of relative anaplerosis from propionate into the TCA cycle nih.gov |
| Perfused Rat Liver | [¹³C]-Heptanoate | Propionic Acid, Acetic Acid | Confirmed the reversibility of propionyl-CoA formation from succinyl-CoA nih.gov |
Investigation of Intermediates in Metabolic Pathways
By hydrolyzing acyl-CoA esters from tissue extracts and derivatizing the resulting free acids with PFBBr, researchers can precisely measure the isotopic enrichment of propionate and other key intermediates by GC-MS. nih.govnih.gov This level of detail can reveal important aspects of enzyme kinetics and pathway regulation. For instance, one study using [5,6,7-¹³C₃]heptanoate (which metabolizes to labeled propionyl-CoA) in rat liver perfusates detected low levels of M1 and M2 labeled propionic acid. nih.gov This finding provided evidence for the reversibility of the metabolic step converting succinyl-CoA back to propionyl-CoA, a detail that would be difficult to ascertain without stable isotope tracing. nih.gov
Future Research Directions and Methodological Enhancements
Development of Automated Derivatization and Sample Preparation Platforms
The manual derivatization of propionic acid to Pentafluorobenzyl propionate (B1217596) is often a labor-intensive and time-consuming process, susceptible to variability. The future of this analytical workflow lies in the development and implementation of fully automated platforms that integrate sample preparation, derivatization, and injection into a seamless process.
Robotic liquid handling systems are at the forefront of this evolution. These platforms can precisely execute multistep procedures, including the addition of reagents, incubation at controlled temperatures, and extraction of the final Pentafluorobenzyl propionate derivative. Such automation minimizes human error, leading to improved reproducibility and higher sample throughput. The integration of these automated systems with GC-MS instruments allows for unattended analysis of large sample batches, which is particularly advantageous in clinical and environmental monitoring.
Key Features of Automated Derivatization Platforms:
| Feature | Description | Benefit |
| Robotic Liquid Handling | Precise dispensing of sample, internal standards, and derivatization reagents. | Increased accuracy and precision; reduced manual labor. |
| Automated Incubation | Controlled heating and mixing for consistent reaction conditions. | Ensures complete and reproducible derivatization. |
| Integrated Extraction | Automated liquid-liquid or solid-phase extraction of the derivatized analyte. | Minimizes analyte loss and reduces solvent consumption. |
| Direct Injection | Seamless transfer of the final extract to the GC-MS for analysis. | Reduces the risk of contamination and improves sample throughput. |
Future developments in this area will likely focus on the miniaturization of these platforms and the use of microfluidic devices for even more efficient and solvent-sparing derivatization reactions.
Integration with Emerging Analytical Techniques
While GC-MS is the workhorse for the analysis of this compound, its integration with more advanced and powerful analytical techniques promises to unlock new levels of sensitivity and specificity.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. By employing two columns with different stationary phase selectivities, GCxGC can effectively separate this compound from complex matrix components that might otherwise co-elute. This is particularly beneficial for the analysis of trace levels of propionic acid in challenging samples such as biological fluids and environmental extracts.
High-Resolution Mass Spectrometry (HRMS): Coupling GC with high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the unambiguous identification of this compound and its differentiation from isobaric interferences. HRMS is also invaluable for structural elucidation and for non-targeted screening approaches where the presence of propionic acid might be unknown.
Research Findings on Advanced Analytical Techniques:
| Technique | Application to PFB Derivatives | Advantage |
| GCxGC-TOFMS | Separation of complex mixtures of fatty acid derivatives. | Enhanced resolution and improved signal-to-noise ratio. |
| GC-Orbitrap MS | Accurate mass determination of derivatized metabolites. | High confidence in compound identification and quantification. |
The future will likely see a wider adoption of these hyphenated techniques for routine analysis, moving beyond specialized research applications.
Exploration of Novel Pentafluorobenzyl Reagents for Broader Analytical Scope
The primary reagent for the formation of this compound is pentafluorobenzyl bromide (PFFBBr). While effective, the exploration of novel derivatization reagents with the pentafluorobenzyl moiety could offer improved reaction kinetics, broader applicability to other functional groups, and enhanced ionization efficiency in the mass spectrometer.
Research in this area is focused on synthesizing new PFB-containing reagents with different leaving groups or reactive functionalities. For instance, reagents with enhanced reactivity could allow for derivatization at room temperature, reducing the potential for thermal degradation of sensitive analytes. Furthermore, the development of "dual-derivatization" reagents that can simultaneously react with multiple functional groups in a single step could streamline complex sample preparation workflows.
The overarching goal is to expand the analytical toolkit, providing chemists with a wider array of options to tailor the derivatization strategy to the specific analytical challenge at hand.
Addressing Challenges in Trace Analysis and Complex Matrix Interference
The analysis of this compound at trace levels is often hampered by background contamination and matrix effects. Future research must continue to address these persistent challenges to ensure accurate and reliable quantification.
Sources of Contamination: Pentafluorobenzyl bromide itself can be a source of contamination, containing trace amounts of propionate and other short-chain fatty acids. Rigorous purification of the reagent is crucial. Additionally, solvents and other lab materials can introduce interfering compounds. The implementation of stringent cleaning protocols and the use of high-purity reagents are essential.
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantitative results. Several strategies are being explored to mitigate these effects:
Advanced Sample Cleanup: The use of more selective solid-phase extraction (SPE) sorbents and immunoaffinity columns can effectively remove interfering matrix components prior to derivatization.
Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample can help to compensate for matrix effects.
Isotope Dilution: The use of a stable isotope-labeled internal standard, such as ¹³C-labeled propionic acid, is the gold standard for correcting for both matrix effects and variations in derivatization efficiency.
Future work will likely involve the development of novel materials for sample cleanup and the wider availability of isotopically labeled standards for a broader range of analytes.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for pentafluorobenzyl propionate, and how do reaction conditions influence yield?
- Methodology: Synthesis typically involves esterification of pentafluorobenzyl alcohol with propionic acid derivatives (e.g., anhydrides or acyl chlorides) under acid catalysis. Key variables include temperature (60–100°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios. Purification via fractional distillation or silica chromatography is critical to achieve >90% purity .
- Data Note: Excess propionic anhydride improves yields but may require neutralization steps to avoid side reactions.
Q. Why is this compound preferred for derivatizing carboxylic acids in GC/MS analysis?
- Methodology: The pentafluorobenzyl (PFB) group enhances electron-capture detection sensitivity due to its high electron affinity. Derivatization protocols involve reacting analytes with pentafluorobenzyl bromide (PFBBr) in alkaline conditions (pH 8–10) at 70°C for 30–60 minutes, followed by extraction with hexane .
- Data Note: PFB derivatives improve detection limits by 10–100× compared to underivatized analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
